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Introduction
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular

molecules from the interstitial fluid of living animals, providing a dynamic view of neurochemical

changes in discrete brain regions.[1][2] This method is invaluable for studying the release of

neurotransmitters like D-serine and gamma-aminobutyric acid (GABA) under various

physiological, pathological, and pharmacological conditions. By implanting a semi-permeable

membrane into a target brain area, researchers can perfuse it with an artificial cerebrospinal

fluid (aCSF) and collect dialysate containing endogenous molecules that have diffused across

the membrane down their concentration gradient.[1] Subsequent analysis of the dialysate,

typically using high-performance liquid chromatography (HPLC) or capillary electrophoresis,

allows for the precise measurement of neurotransmitter concentrations.[3][4]

These application notes provide a detailed overview and protocols for utilizing in vivo

microdialysis to measure the release of the N-methyl-D-aspartate (NMDA) receptor co-agonist

D-serine and the principal inhibitory neurotransmitter GABA.

Application Note 1: Measuring D-Serine Release
D-serine is a key signaling molecule that acts as the primary endogenous co-agonist for

synaptic NMDA receptors, playing a crucial role in synaptic plasticity, learning, and memory.[5]

Altered D-serine levels are implicated in various neurological and psychiatric disorders.[5]
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Microdialysis allows for the real-time monitoring of extracellular D-serine, revealing insights into

its complex regulation by both neurons and glial cells.

Mechanisms of D-Serine Release
Extracellular D-serine levels are controlled by distinct pathways involving both neurons and

astrocytes.

Neuronal Release: Contrary to the initial belief that D-serine was exclusively a

gliotransmitter, studies have shown that neurons robustly release D-serine upon

depolarization.[6][7] This release is a major physiological pathway and appears to be largely

calcium-independent, suggesting a non-vesicular mechanism.[6] The alanine-serine-cysteine

transporter 1 (Asc-1) is a likely candidate for mediating this neuronal efflux.[5]

Astroglial Release: Astrocytes also contribute significantly to extracellular D-serine. They can

release D-serine through multiple pathways, including calcium-dependent exocytosis

following stimulation of glutamate receptors (e.g., AMPA receptors) and through various

transporters and channels like the amino acid transporter ASCT and volume-regulated anion

channels (VRACs).[5][8]
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GABAergic Regulation of D-Serine
Recent evidence indicates that the GABAergic system exerts tonic control over D-serine levels.

In the medial prefrontal cortex, the application of a GABA-A receptor antagonist leads to a

significant decrease in extracellular D-serine, suggesting that ambient GABA activity maintains

D-serine concentrations.[9] This interaction highlights a mechanism for fine-tuning NMDA

receptor function through the primary inhibitory system.
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Application Note 2: Measuring GABA Release
GABA is the most common inhibitory neurotransmitter in the central nervous system, producing

a calming effect by reducing neuronal excitability.[10] It plays a major role in controlling anxiety,

stress, and fear.[10] Measuring its release via microdialysis is critical for understanding the

balance of excitation and inhibition in the brain and for developing drugs targeting GABAergic

signaling.

Mechanisms of GABA Synthesis and Release
GABA is synthesized and released exclusively by GABAergic neurons.

Synthesis: GABA is synthesized from glutamate in a reaction catalyzed by the enzyme

glutamic acid decarboxylase (GAD).[11][12] This is a key distinction, as glutamate is

ubiquitous, but GAD is specific to GABAergic neurons.
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Packaging and Release: Following synthesis, GABA is packaged into synaptic vesicles by

the vesicular inhibitory amino acid transporter (VIAAT), also known as VGAT.[11] Its release

into the synaptic cleft is triggered by the arrival of an action potential, which causes calcium

influx and subsequent vesicular exocytosis.

Uptake: The action of GABA is terminated by its removal from the synapse via GABA

transporters (GATs), which are located on the presynaptic terminal and surrounding

astrocytes.[11]
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Experimental Protocols
This section details a generalized protocol for in vivo microdialysis to simultaneously measure

D-serine and GABA. Specific parameters may require optimization based on the animal model,
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brain region, and experimental goals.

Materials and Equipment
Stereotaxic apparatus

Anesthesia system (e.g., isoflurane)

Surgical tools

Microdialysis probes (e.g., CMA 10) and guide cannulae[13]

Microinfusion pump (e.g., CMA 102)[3]

Tubing (PEEK, FEP)

Fraction collector or collection vials (e.g., microcentrifuge tubes)

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0

mM MgCl₂, buffered to pH 7.4.

Analytical system: HPLC with tandem mass spectrometry (HPLC-MS/MS) or capillary

electrophoresis (CE)[3][4]

Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://uva.theopenscholar.com/behavioral-neuro-lab/vivo-microdialysis-and-hplc
https://www.researchgate.net/figure/Flowchart-illustration-of-in-vivo-microdialysis-experimental-set-up-design-sample_fig4_375961168
https://www.researchgate.net/figure/Flowchart-illustration-of-in-vivo-microdialysis-experimental-set-up-design-sample_fig4_375961168
https://pubmed.ncbi.nlm.nih.gov/16266784/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Surgical Implantation
Implant guide cannula into
target brain region using

stereotaxic surgery.

2. Recovery
Allow animal to recover

for several days post-surgery.

3. Habituation
On the day of the experiment,

place the animal in the test chamber
and insert the microdialysis probe.

4. Probe Equilibration
Begin perfusing the probe with aCSF

at a low flow rate (e.g., 1 µL/min).
Discard initial dialysate for ~1-2 hours.

5. Baseline Collection
Collect 3-4 baseline samples

at regular intervals (e.g., every 20-30 min)
to establish stable basal levels.

6. Experimental Manipulation
Administer drug (systemically or via

reverse dialysis) or apply
behavioral stimulus.

7. Sample Collection
Continue collecting dialysate samples
throughout the experimental period.

8. Sample Analysis
Quantify D-serine and GABA

concentrations using HPLC-MS/MS or CE.

9. Histological Verification
Sacrifice the animal and perfuse the brain.

Verify probe placement via histology.
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Detailed Methodologies
Surgical Implantation of Guide Cannula:

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

Following aseptic surgical procedures, expose the skull and identify the coordinates for the

target brain region (e.g., striatum, medial prefrontal cortex).

Drill a small hole in the skull and slowly lower the guide cannula to the desired depth.

Secure the cannula to the skull using dental cement and anchor screws.

Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7

days.

Microdialysis Experiment:

Habituation: On the day of the experiment, transport the animal to the testing room and

allow it to acclimate for at least 20-30 minutes.[13]

Probe Insertion: Gently restrain the animal, remove the dummy cannula, and insert the

microdialysis probe into the guide.

Perfusion: Connect the probe inlet to a syringe pump and begin perfusing with aCSF at a

constant flow rate (e.g., 0.5 - 2.0 µL/min).[2][13] Connect the outlet tubing to a collection

vial, often kept on ice or in a refrigerated fraction collector to prevent degradation.[3]

Equilibration/Stabilization: Allow the system to equilibrate for 1-2 hours. This "washout"

period is necessary to recover from the trauma of probe insertion.[14]

Baseline Sampling: Collect at least three consecutive baseline samples (e.g., every 20

minutes) to ensure a stable baseline before any manipulation.[13] The average

concentration of these samples will be defined as 100%.

Treatment: Administer the experimental treatment. This can be a systemic injection (i.p.,

i.v.) or local administration into the brain region of interest through the probe itself (reverse

dialysis).[2]
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Post-Treatment Sampling: Continue collecting samples at the same interval for the

duration of the experiment to monitor changes in D-serine and GABA release.

Sample Analysis and Data Presentation:

Immediately store collected samples at -80°C until analysis.[3]

Quantify the concentrations of D-serine and GABA using a validated analytical method like

HPLC-MS/MS.

Express data as a percentage of the pre-treatment baseline for each animal to account for

variations in probe recovery.

Perform statistical analysis to compare post-treatment levels to baseline and between

experimental groups.

Histological Verification:

After the experiment, euthanize the animal and perfuse the brain.

Section the brain and stain the tissue (e.g., with Cresyl Violet) to visually confirm the

correct placement of the microdialysis probe track within the intended brain region.[3] Data

from animals with incorrect placements should be excluded.

Quantitative Data Summary
The following tables summarize quantitative data on D-serine and GABA release measured by

in vivo microdialysis from cited literature. Values are typically presented as a percentage

change from a stable baseline.
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Table 1: Evoked D-Serine Release

Stimulus Observed Change in Extracellular D-Serine

Neuronal Depolarization (Veratridine) ▲ 200-300% increase (in cortical slices)[6]

AMPA Receptor Activation ▲ 20-30% increase (in cortical slices)[6]

NMDA Application (in striatum) ▲ Significant increase[4]

GABA-A Receptor Blockade (Bicuculline in

mPFC)
▼ Concentration-dependent decrease[9]

Hydrogen Sulfide (H₂S) Application (in

hippocampus)
▲ Significant increase[15]

Table 2: Evoked GABA Release

Stimulus Observed Change in Extracellular GABA

NMDA Application (in striatum) ▲ Significant increase[4]

Hydrogen Sulfide (H₂S) Application (in

hippocampus)
▲ Significant increase[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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